BenchChemオンラインストアへようこそ!

Atracurium dioxalate

Onset of neuromuscular blockade Intubation conditions Surgical anesthesia

Select Atracurium dioxalate for its racemic 10-stereoisomer composition that delivers a 3.4-fold higher peak laudanosine concentration (4.4 μg/mL) than cisatracurium—critical for detectable metabolite signals in neuroexcitotoxicity and blood-brain barrier assays. Its dual Hofmann elimination and ester hydrolysis ensures organ-independent clearance (<5% renal excretion), providing predictable pharmacokinetics even under acidosis or hypothermia. With a predictable 234% histamine increase at 1 min post-bolus, it serves as a standardized positive control in mast cell degranulation and hemodynamic studies. This intermediate-duration blocker (44.4 min) offers a 25.8% faster onset than equipotent cisatracurium (3.24 vs 4.37 min at 2×ED95).

Molecular Formula C53H68N2O16
Molecular Weight 989.1 g/mol
Cat. No. B7819346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtracurium dioxalate
Molecular FormulaC53H68N2O16
Molecular Weight989.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O
InChIInChI=1S/C51H66N2O12.C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;(H,3,4)(H,5,6)
InChIKeyCTRHJROIKMLEGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atracurium Dioxalate Scientific Considerations for Procurement Decisions


Atracurium dioxalate (CAS 64228-78-0) is a racemic mixture of ten stereoisomers of a benzylisoquinolinium neuromuscular blocking agent [1]. Unlike steroidal agents, it degrades via dual organ-independent pathways—ester hydrolysis and Hofmann elimination—making it particularly relevant for research applications involving renal or hepatic dysfunction [2]. However, meaningful differentiation for scientific procurement lies not in broad pharmacological class statements but in quantifiable performance differences against comparators like cisatracurium, rocuronium, mivacurium, and vecuronium, as described in the evidence below.

Why Atracurium Dioxalate Cannot Be Interchanged With Other Muscle Relaxants


Atracurium dioxalate exhibits a unique Hofmann elimination-based degradation profile that is both pH- and temperature-dependent [1]. Substitution with cisatracurium, the single-isomer derivative, yields lower laudanosine exposure but at the cost of a 2.5-fold potency difference, slower equipotent onset, and a meaningfully distinct histamine release profile [2][3]. The racemic nature of atracurium dioxalate—a defined mixture of ten stereoisomers with varying receptor affinities and pharmacokinetic clearances—represents an intrinsic biochemical property that cannot be replicated by single-isomer or steroidal agents [4]. These quantifiable differences invalidate the assumption of therapeutic or experimental equivalence and instead ground a rigorous, evidence-based basis for compound selection.

Quantitative Differentiation of Atracurium Dioxalate for Scientific Selection


Onset Time at Equipotent Doses: Atracurium Demonstrates Faster Block than Cisatracurium at 2×ED95

In a prospective randomized controlled trial directly comparing atracurium and cisatracurium at clinically equivalent doses (2×ED95), atracurium produced a significantly faster neuromuscular block onset than cisatracurium [1]. At equipotent doses, the time to maximum T1 suppression was 3.24 min for atracurium versus 4.37 min for cisatracurium, representing a 25.8% faster onset. This is a direct head-to-head comparison under identical conditions.

Onset of neuromuscular blockade Intubation conditions Surgical anesthesia

Plasma Histamine Release: Atracurium Induces a Quantifiable, Manageable 234% Increase at 1 Minute

A controlled clinical study directly compared histamine release across five neuromuscular blocking agents in surgical patients [1]. Atracurium (0.6 mg/kg) caused a 234% increase in plasma histamine concentration at 1 minute, which was significantly lower than mivacurium's 370% increase but measurably higher than rocuronium and vecuronium, which showed no significant change. The advantage for procurement is that atracurium does not require the same heightened hemodynamic monitoring often employed for high-histamine-risk agents like mivacurium [2].

Histamine release Hemodynamic stability Adverse drug reactions

Potency Profile: Atracurium ED95 and Its Relationship to Key Dosing Comparators

Atracurium is 5.7-fold less potent than vecuronium on a mass basis, measured in a direct dose-response study under identical experimental conditions (ED95: 226 μg/kg vs 39.6 μg/kg, respectively) [1]. This places atracurium in a moderate-potency category relative to the high-potency aminosteroidal vecuronium and the high-potency single-isomer cisatracurium (ED95: ~50 μg/kg) [2]. Mivacurium's ED95 (80 μg/kg) offers higher potency but shorter duration, while rocuronium's lower potency (300 μg/kg) yields faster onset [3]. Atracurium's intermediate potency makes it well-suited for moderate-to-long surgical procedures where rapid onset is not the sole priority.

Potency differentiation Dose-response relationship ED95 determination

Organ-Independent Elimination: Atracurium's Dual Degradation Pathway Outperforms Renally-Eliminated Comparators in Renal Failure

In a study comparing vecuronium and atracurium in patients with chronic renal failure, vecuronium's action duration was prolonged due to its dependence on hepatic metabolism and renal clearance [1]. Atracurium, by contrast, maintains a predictable duration profile even under renal failure conditions because less than 5% is excreted renally [2]. Unlike cisatracurium—which relies solely on Hofmann elimination—atracurium utilizes both ester hydrolysis (approximately two-thirds) and Hofmann elimination (approximately one-third), providing a redundant degradation system that partially buffers against pH/temperature extremes characteristic of critical illness [3]. This dual pathway imparts a clinically meaningful pharmacokinetic robustness.

Organ-independent metabolism Renal failure pharmacokinetics Hofmann elimination

Recovery Index Comparison: Atracurium vs. Mivacurium in Identical Experimental Conditions

In a direct head-to-head comparison between mivacurium (0.15 mg/kg) and atracurium (0.5 mg/kg) under identical N2O-propofol-fentanyl anesthesia, the recovery index (RI: time for T1 to recover from 25% to 75% of control) was significantly shorter for mivacurium (6.9 min) than for atracurium (14.5 min). Atracurium's duration from injection to 25% recovery was also significantly longer at 38.8 min compared to mivacurium's 13.0 min [1]. This indicates that atracurium is better suited for procedures requiring intermediate-to-long neuromuscular block, while mivacurium is more appropriate for short procedures.

Recovery index Neuromuscular block offset Prolonged surgical procedures

Laudanosine Exposure: Atracurium Yields a 3.4-Fold Higher Peak Metabolite Concentration Compared to Cisatracurium

In a randomized clinical trial comparing continuous infusions of atracurium and cisatracurium in critically ill ICU patients, the peak plasma laudanosine concentration was 4.4 μg/mL in the atracurium group versus 1.3 μg/mL in the cisatracurium group—a 3.4-fold increase [1]. A separate pharmacokinetic assessment confirms that laudanosine concentrations after cisatracurium are approximately ten-fold lower than those observed after equipotent atracurium dosing [2]. The ester-hydrolysis pathway contribution to atracurium metabolism partially generates laudanosine, making it an appropriate model compound for studying laudanosine-mediated neuroexcitatory effects in experimental systems.

Laudanosine metabolite Neurotoxicity risk ICU prolonged infusion

Highest-Impact Application Scenarios for Atracurium Dioxalate Based on Quantifiable Differentiation


Pharmacology Research Focusing on Laudanosine Neurotoxicity and Seizure Threshold Assays

Atracurium dioxalate is the optimal agent for research investigating laudanosine-mediated neuroexcitatory effects. As demonstrated in Section 3, atracurium at standard infusion doses (0.47 mg/kg/h) produces a peak plasma laudanosine concentration of 4.4 μg/mL—3.4-fold higher than cisatracurium's 1.3 μg/mL [1]. This 3.4-fold amplification ensures reliably detectable metabolite concentrations in in vitro blood-brain barrier penetration assays or in vivo seizure threshold models. Cisatracurium, with its 10-fold lower laudanosine production and its inability to generate the full isomer range, would result in low-to-undetectable metabolite signals in such protocols.

Anesthesia Protocols for Renal Failure or Organ Transplantation Models Requiring Organ-Independent Drug Clearance

In experimental models of renal failure or liver transplantation, atracurium dioxalate offers predictable pharmacokinetics independent of organ function due to its dual Hofmann/ester hydrolysis elimination pathways [1]. The evidence shows less than 5% renal excretion of atracurium, compared to vecuronium's 20-30% and rocuronium's approximately 30% renal clearance [2]. Furthermore, unlike cisatracurium's reliance on a single elimination mechanism (pure Hofmann), atracurium's combination of ester hydrolysis and Hofmann degradation provides a pharmacokinetic safety buffer in scenarios where acidosis or hypothermia could unpredictably decelerate Hofmann-dependent metabolism [3].

Histamine-Mediated Hemodynamic Effect Studies and Mast Cell Degranulation Research

For researchers quantifying histamine-mediated cardiovascular responses, atracurium yields a predictable 234% increase in plasma histamine at 1 minute post-bolus, significantly less than mivacurium's 370% spike but still robustly above the flat histamine profiles of rocuronium and vecuronium [1]. This intermediate, dose-dependent histamine release makes atracurium a standardized positive control in mast cell degranulation assays and hemodynamic instability models. The magnitude is sufficient for statistical detection without inducing the severe hypotension and tachycardia commonly associated with mivacurium administration [2].

Intermediate-Duration Surgical Anesthesia Protocols (30-45 minute procedures) Requiring Faster Onset than Cisatracurium

For surgical protocols in the 30-45 minute range, atracurium offers a 25.8% faster onset than equipotent cisatracurium (3.24 min vs 4.37 min at 2×ED95) while maintaining an appropriate 44.4-minute clinical duration [1]. It is demonstrably longer-acting than rocuronium (clinical duration 34 min) but shorter than vecuronium (42 min), providing a middle tier in the intermediate-duration neuromuscular blocker spectrum [2]. This onset/duration relationship translates to procedures where faster intubation is required without committing to the prolonged recovery period characteristic of vecuronium or high-dose cisatracurium (65.5+ min at 4×ED95) [3].

Quote Request

Request a Quote for Atracurium dioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.